(3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Overview
Description
(3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by its intricate molecular framework, which includes a thieno[3,2-c][1,2]thiazin-4(3H)-one core, an imidazo[2,1-b][1,3]benzothiazole moiety, and a benzyl group. The presence of these diverse functional groups contributes to its reactivity and potential utility in medicinal chemistry and material science.
Scientific Research Applications
Novel Synthesis Processes
One significant aspect of research on this compound involves its synthesis process. For example, a study by Matson (1990) detailed a novel process for preparing a related compound, 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide, starting with 3-amino-5-methylisoxazole. This process includes intermediate steps that eventually lead to a compound with anti-inflammatory properties, showcasing the method's potential in creating pharmacologically active substances (Matson, 1990).
Chemical Synthesis and Applications
Research by Naresh, Kant, and Narender (2014) discovered a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during benzimidazole and benzothiazole synthesis. This study highlights the potential for creating novel compounds with significant properties through molecular iodine-mediated oxidative cyclization (Naresh, Kant, & Narender, 2014).
Gastric ATPase-Inhibitory Activity
Homma et al. (1997) synthesized a series of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles, which showed promising results as K(+)-competitive inhibitors of gastric (H+/K+)-ATPase. These compounds were found to be more potent inhibitors than certain established compounds, indicating their potential therapeutic applications (Homma et al., 1997).
Antiviral and Anticancer Properties
Chimirri et al. (1998) conducted a study on 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles, TBZ analogues, which were investigated for their anti-human immunodeficiency virus (HIV) properties. The study found significant inhibition of HIV-1 replication in vitro, with the most active compound being trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole. This research opens up possibilities for developing new antiviral agents (Chimirri et al., 1998).
Antimicrobial Activity
Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives that exhibited pronounced antimicrobial activity. This study demonstrates the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(1,2-dihydroimidazo[2,1-b][1,3]benzothiazol-7-ylamino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c28-21-20(13-25-16-6-7-19-18(12-16)26-10-9-24-23(26)32-19)33(29,30)27(17-8-11-31-22(17)21)14-15-4-2-1-3-5-15/h1-8,11-13,25H,9-10,14H2/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHRGOXWYKHZOH-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC(=C3)NC=C4C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC(=C3)N/C=C\4/C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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